Ethyl 4,4-difluoropentanoate
Overview
Description
Ethyl 4,4-difluoropentanoate is an organic compound with the molecular formula C7H12F2O2. It is a versatile building block used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of two fluorine atoms attached to the fourth carbon of the pentanoate chain, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4-difluoropentanoate typically involves the fluorination of ethyl levulinate. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out at low temperatures to control the exothermic nature of the fluorination process. For instance, ethyl levulinate is dissolved in dichloromethane and cooled to 0°C, followed by the dropwise addition of DAST. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the fluorination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of advanced fluorinating agents and catalysts can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,4-difluoropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 4,4-difluoropentanol.
Hydrolysis: 4,4-difluoropentanoic acid.
Scientific Research Applications
Ethyl 4,4-difluoropentanoate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and metabolic pathways involving fluorinated compounds.
Medicine: The compound is explored for its potential in drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4,4-difluoropentanoate involves its interaction with specific molecular targets, depending on its application. In drug development, the fluorine atoms can enhance the binding affinity of the compound to its target enzyme or receptor, thereby increasing its efficacy. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological pathways.
Comparison with Similar Compounds
- Ethyl 4-fluoropentanoate
- Ethyl 4,4-dichloropentanoate
- Ethyl 4,4-dibromopentanoate
Comparison: Ethyl 4,4-difluoropentanoate is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications. In contrast, compounds with chlorine or bromine may exhibit different reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4,4-difluoropentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-3-11-6(10)4-5-7(2,8)9/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDDDGLNXKZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507196 | |
Record name | Ethyl 4,4-difluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
659-72-3 | |
Record name | Ethyl 4,4-difluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,4-difluoropentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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